Ricinoleic acid dimer
CAS No.: 79415-97-7
Cat. No.: VC1783048
Molecular Formula: C36H66O5
Molecular Weight: 578.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79415-97-7 |
|---|---|
| Molecular Formula | C36H66O5 |
| Molecular Weight | 578.9 g/mol |
| IUPAC Name | (E)-12-[(E)-17-carboxyheptadec-9-en-7-yl]oxyoctadec-9-enoic acid |
| Standard InChI | InChI=1S/C36H66O5/c1-3-5-7-21-27-33(29-23-17-13-9-11-15-19-25-31-35(37)38)41-34(28-22-8-6-4-2)30-24-18-14-10-12-16-20-26-32-36(39)40/h17-18,23-24,33-34H,3-16,19-22,25-32H2,1-2H3,(H,37,38)(H,39,40)/b23-17+,24-18+ |
| Standard InChI Key | MAWLNCDEZPYQQL-GJHDBBOXSA-N |
| Isomeric SMILES | CCCCCCC(OC(C/C=C/CCCCCCCC(=O)O)CCCCCC)C/C=C/CCCCCCCC(=O)O |
| SMILES | CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Ricinoleic acid dimer, with the CAS number 79415-97-7, is chemically identified as (E)-12-[(E)-17-carboxyheptadec-9-en-7-yl]oxyoctadec-9-enoic acid. This compound results from the esterification of two ricinoleic acid molecules, where the hydroxyl group at the C-12 position of one molecule forms an ester bond with the carboxylic group of another .
The molecular formula of ricinoleic acid dimer is C36H66O5 with a molecular weight of 578.906 g/mol. Its chemical structure features two 18-carbon chains connected through an ether linkage, with each chain containing a double bond and terminating with a carboxylic acid group .
Physical and Chemical Properties
The physical and chemical properties of ricinoleic acid dimer are presented in Table 1, highlighting its significant characteristics that influence its applications and handling.
| Property | Value |
|---|---|
| Molecular Weight | 578.90600 g/mol |
| Density | 0.954 g/cm³ |
| Boiling Point | 645.8°C at 760 mmHg |
| Flash Point | 183.4°C |
| Molecular Formula | C36H66O5 |
| Exact Mass | 578.49100 |
| LogP | 11.20420 |
| PSA | 83.83000 |
| Index of Refraction | 1.484 |
Table 1: Physical and chemical properties of ricinoleic acid dimer
Synthesis Methods
Several methods have been developed for the synthesis of ricinoleic acid dimer and related estolides, employing various catalysts and reaction conditions. The synthesis primarily involves the esterification between the hydroxyl group at the C-12 position of one ricinoleic acid molecule and the carboxylic group of another.
Catalyst-based Synthesis
Research has demonstrated that various catalysts can effectively promote the oligomerization of ricinoleic acid. Table 2 compares different catalysts used in the synthesis of ricinoleic acid oligomers, highlighting their relative efficiencies.
| Catalyst | Time Period (h) | Temperature (°C) | Product MW range (Da) |
|---|---|---|---|
| Immobilized Lipase | 72 | 60 | 298–858 |
| Ion exchange resin | 48 | 95 | 298–1400 |
| Tin (II) 2-ethylhexanoate | 14 | 150 | 1018–4000 |
Table 2: Comparison of catalysts used in ricinoleic acid oligomerization
Tin (II) 2-ethylhexanoate Catalyst
Tin (II) 2-ethylhexanoate has proven to be an effective catalyst for the polymerization of ricinoleic acid. Under optimized conditions at 150°C, this catalyst facilitates the formation of polyricinoleic acid with a molecular weight of approximately 4 kDa within 14 hours. The reaction progress can be monitored by measuring the decrease in acid value (AV) from 164 to 52 mg KOH/g sample, indicating the formation of oligomers and polymers .
Brønsted Acidic Ionic Liquid Catalyst
A particularly efficient and sustainable catalyst for ricinoleic acid oligomerization is the Brønsted acidic ionic liquid (IL) 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate ([HSO3-BDBU]H2PO4). This catalyst enables the production of oligomeric ricinoleic acid under solvent-free conditions at 190°C and 50 kPa with 15 wt% of the IL catalyst. The reaction reaches completion after 6 hours, yielding a product with an acid value of 51 mg KOH/g, corresponding to an oligomerization degree of 4 .
An advantage of this IL catalyst is the facile product separation through stratification and decantation, owing to the immiscibility of the product and catalyst at room temperature. Furthermore, the IL catalyst can be recycled at least five times while maintaining high catalytic activity .
Reaction Parameters and Mechanisms
Several factors influence the oligomerization of ricinoleic acid, including reaction time, temperature, catalyst loading, and water condensation. The relationship between reaction time and oligomerization degree has been systematically studied, as presented in Table 3.
| Reaction time (h) | Acid value (mg KOH/g) | Average oligomerization degree |
|---|---|---|
| 0 | 162 | - |
| 2 | 73 | 2 |
| 4 | 60 | 3 |
| 6 | 51 | 4 |
| 8 | 44 | 5 |
| 10 | 38 | 6 |
| 12 | 32 | 7 |
| 14 | 26 | 8 |
| 16 | 21 | 9 |
| 18 | 17 | 10 |
Table 3: Relationship between reaction time, acid value, and oligomerization degree
The reaction mechanism involves proton-promoted intermolecular esterification. Initially, the Brønsted acidic catalyst activates the carbonyl group of ricinoleic acid, generating an intermediate. Concurrently, the hydroxyl group in another ricinoleic acid molecule is activated and attacks the intermediate, forming a tetrahedral intermediate. Subsequently, dehydration and deprotonation occur, resulting in the formation of dimeric ricinoleic acid. This process can continue, leading to the production of oligomeric ricinoleic acid with different degrees of oligomerization .
Characterization Techniques
Several analytical techniques are employed to characterize ricinoleic acid dimer and its oligomers, providing insights into their structure, purity, and properties.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR analysis is a valuable tool for confirming the formation of ester bonds in the polymerization of ricinoleic acid. The FTIR spectrum of polyricinoleic acid typically exhibits characteristic bands at:
-
3010.88 cm⁻¹ due to hydroxyl stretching
-
2924.09 cm⁻¹ and 2854.65 cm⁻¹ due to C–H stretching of –CH2
-
1730.15 cm⁻¹ due to C=O stretching of the ester formed
-
1174.86 cm⁻¹ due to C–O–C bond in esterified ricinoleic acid
Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy provides crucial information about the chemical environment and structural changes during the oligomerization process. In the ¹H NMR spectra, a peak at 3.62 ppm (characteristic of the C-12 hydrogen in ricinoleic acid) gradually disappears, while a new peak at 4.88 ppm (associated with the C-12 hydrogen adjacent to the ester bond) appears as the reaction progresses. The ratio of these peak intensities can be used to determine the average oligomerization degree .
Gel Permeation Chromatography (GPC)
GPC analysis is employed to determine the molecular weight distribution of the oligomeric products. This technique has confirmed that Tin (II) 2-ethylhexanoate-catalyzed polymerization can yield polyricinoleic acid with a molecular weight of approximately 4026 ± 440 Da .
Applications
Ricinoleic acid dimer and its related oligomers have found applications in various industrial sectors due to their biodegradability, renewable nature, and unique physical properties.
Lubricant Applications
One of the primary applications of ricinoleic acid dimer is as a bio-based lubricant. Estolides derived from ricinoleic acid exhibit excellent pour points (−48 to <−60°C), outperforming many conventional lubricants. This property makes them particularly suitable for low-temperature applications .
The viscosity range of estolide esters varies from ISO VG 15 to 46, providing flexibility for different lubricant formulations. Among estolide derivatives, dimer estolides and 2-ethylhexyl esters of monoacid estolides demonstrate superior thermal stability compared to other estolide esters, with oxidative onset values reaching 199°C for 2-ethyl-1-hexyl esters of monoacid estolides .
Biodegradable Polymers
Polyricinoleic acid (PRA), a polymer of ricinoleic acid that includes dimer formations, finds applications in the oleochemical industry. Depending on the chain length, this homopolymer serves various purposes. The biodegradability of these polymers makes them attractive alternatives to petroleum-based products in environmentally conscious applications .
Other Applications
Other potential applications of ricinoleic acid dimer include:
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Components in metalworking fluids
-
Ingredients in cosmetic formulations
-
Intermediates in the synthesis of other value-added chemicals
Research Findings and Developments
Recent research has focused on optimizing the synthesis conditions and exploring new applications of ricinoleic acid dimer and related estolides.
Optimized Synthesis Conditions
Research has demonstrated that Tin (II) 2-ethylhexanoate catalyzes the polymerization of ricinoleic acid effectively, providing a more efficient alternative to enzymatic routes. The optimal conditions for this catalyst include a reaction temperature of 150°C and a reaction time of 14 hours, which yield polyricinoleic acid with a molecular weight of approximately 4 kDa .
Similarly, the Brønsted acidic ionic liquid [HSO3-BDBU]H2PO4 has shown promising results, enabling the production of oligomeric ricinoleic acid with a controlled oligomerization degree under solvent-free conditions. The reaction parameters, including temperature (190°C), vacuum degree (50 kPa), catalyst loading (15 wt%), and reaction time, can be adjusted to achieve the desired product properties .
Structure-Property Relationships
Studies have established correlations between the structure of ricinoleic acid oligomers and their physical properties. For instance, the degree of oligomerization significantly influences the viscosity, pour point, and thermal stability of the resulting products. Dimer estolides exhibit better thermal stability compared to monomeric estolides, likely due to the increased molecular weight and structural complexity .
Sustainable Processing
Recent developments have emphasized the importance of sustainable processing in the synthesis of ricinoleic acid dimer and oligomers. The use of solvent-free conditions, recyclable catalysts, and efficient separation methods aligns with green chemistry principles. For example, the ionic liquid catalyst [HSO3-BDBU]H2PO4 can be easily separated from the product and reused multiple times, reducing waste and process costs .
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